Lycorinhydrochlorid

Übersicht

Beschreibung

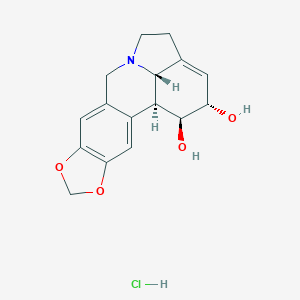

Lycorinchlorid ist ein natürliches Alkaloid, das aus der Pflanze Lycoris radiata gewonnen wird, die allgemein als Rote Spinne Lilie bekannt ist. Diese Verbindung ist für ihre vielfältigen biologischen Aktivitäten bekannt und wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Lycorinchlorid ist durch seinen Pyrrolophenanthridin-Kern gekennzeichnet, der zu seinen einzigartigen chemischen Eigenschaften und biologischen Aktivitäten beiträgt .

Wissenschaftliche Forschungsanwendungen

Lycorine chloride has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential as an anti-cancer, anti-viral, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lycorinchlorid umfasst mehrere Schritte, beginnend mit der Extraktion von Lycorin aus den Zwiebeln von Lycoris radiata. Der Prozess umfasst typischerweise:

Extraktion: Lycorin wird mit Lösungsmitteln wie Ethanol oder Methanol extrahiert.

Reinigung: Der Rohextrakt wird mit Techniken wie Säulenchromatographie gereinigt.

Umwandlung in Chlorid: Lycorin wird dann durch Reaktion mit Salzsäure in seine Chloridform umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lycorinchlorid beinhaltet häufig den Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und großtechnischen Extraktionsmethoden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lycorinchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lycorinchlorid kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Lycorinmolekül verändern.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei Lycorinchlorid üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Natriummethoxid werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Lycorinderivate, die auf ihre verbesserten biologischen Aktivitäten untersucht wurden .

Wissenschaftliche Forschungsanwendungen

Lycorinchlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hemmung von Enzymen.

Medizin: Untersucht auf sein Potenzial als Antikrebs-, Antiviral- und Entzündungshemmer.

Wirkmechanismus

Lycorinchlorid übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Induktion der Apoptose: Es fördert die Apoptose in Krebszellen, indem es proapoptotische Proteine hochreguliert und antiapoptotische Proteine herunterreguliert.

Enzymhemmung: Hemmt Enzyme wie Acetylcholinesterase und Topoisomerase, die an kritischen zellulären Prozessen beteiligt sind.

Produktion von reaktiven Sauerstoffspezies (ROS): Induziert die Produktion von ROS, was zu oxidativem Stress und Zelltod in Krebszellen führt.

Wirkmechanismus

Lycorine chloride exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Enzyme Inhibition: Inhibits enzymes such as acetylcholinesterase and topoisomerase, which are involved in critical cellular processes.

Reactive Oxygen Species (ROS) Production: Induces the production of ROS, leading to oxidative stress and cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dihydrolycorin: Ähnliche Struktur, unterscheidet sich jedoch in der Sättigung des Pyrrolophenanthridin-Kerns.

Pseudolycorin: Ein weiteres Derivat mit geringfügigen Strukturvariationen.

Lycoramin: Teilt die Kernstruktur, hat aber unterschiedliche funktionelle Gruppen.

Einzigartigkeit

Lycorinchlorid ist aufgrund seiner spezifischen biologischen Aktivitäten und seiner Fähigkeit, mit mehreren molekularen Zielen zu interagieren, einzigartig. Seine vielfältigen pharmakologischen Wirkungen machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .

Biologische Aktivität

Lycorine hydrochloride, an alkaloid derived from the plant Lycoris radiata, exhibits a broad spectrum of biological activities, making it a compound of significant interest in pharmacological research. This article details its biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects, supported by various studies and findings.

Overview of Lycorine Hydrochloride

Chemical Structure and Properties

Lycorine is a pyrrolophenanthridine alkaloid known for its diverse pharmacological properties. Its hydrochloride form enhances its solubility and bioavailability, making it more effective in various therapeutic applications.

Anticancer Activity

Lycorine hydrochloride has shown promising results in cancer treatment through several mechanisms:

- Induction of Apoptosis : Research indicates that lycorine induces apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways. In studies involving oral squamous cell carcinoma (OSCC) HSC-3 cells, lycorine hydrochloride was found to trigger apoptosis and cell cycle arrest at the G0/G1 phase, effectively inhibiting cell proliferation .

- Mechanism of Action : The compound activates the mitochondrial apoptotic pathway and the JNK signaling pathway, leading to increased apoptosis in cancer cells. It downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as BAX .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that lycorine hydrochloride can inhibit tumor growth in various cancer models, suggesting its potential as a therapeutic agent against multiple cancer types .

Table 1: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Oral Squamous Cell Carcinoma | Induces apoptosis via ROS and JNK pathways | Significant inhibition of cell proliferation |

| Ovarian Cancer | Selective inhibition | Promotes apoptosis and reduces tumor size |

| Leukemia | Anti-leukemic effects | Induces apoptosis and enhances chemosensitivity |

Antiviral Activity

Lycorine hydrochloride exhibits notable antiviral properties against various viruses:

- Mechanism : It inhibits viral replication by interfering with protein synthesis. Studies have shown that it is effective against viruses such as SARS-CoV, HIV-1, and influenza virus .

- IC50 Values : Recent findings reported IC50 values of approximately 1.0 μM against SARS-CoV and 0.9 μM against SARS-CoV-2, indicating strong antiviral efficacy .

Anti-inflammatory Effects

The compound also possesses significant anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Lycorine hydrochloride reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect is mediated through the suppression of NF-kB signaling pathways .

- Potential Applications : Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases and conditions related to chronic inflammation.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of lycorine hydrochloride:

- Cognitive Function : Studies indicate that lycorine may protect against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity, which is crucial for maintaining cognitive function .

- Cellular Mechanisms : It promotes genome stability by enhancing DNA repair mechanisms through the activation of SIRT1 and SIRT6 genes, which are essential for cellular longevity and stress response .

Table 2: Summary of Neuroprotective Effects

| Mechanism | Effect | Implications |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances cognitive function | Potential treatment for Alzheimer's disease |

| DNA Repair Enhancement | Stabilizes genome integrity | May delay cellular senescence |

Case Studies

- Case Study on OSCC Treatment : A study conducted on HSC-3 cell lines demonstrated that treatment with lycorine hydrochloride resulted in significant apoptosis induction through ROS-mediated pathways. This suggests its potential as a therapeutic agent in OSCC management .

- Neuroprotection in Alzheimer's Disease Models : Animal studies have shown that lycorine can improve cognitive deficits associated with Alzheimer's disease by modulating cholinergic activity and reducing oxidative stress markers .

Eigenschaften

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVNTYCHKZBOMV-NVJKKXITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944478 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188-68-3 | |

| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lycorine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Lycorine hydrochloride and how does it affect them?

A: Lycorine hydrochloride has been shown to interact with multiple cellular targets, contributing to its diverse effects. One prominent target is p21Cip1/WAF1, a protein involved in cell cycle regulation. LH was found to downregulate p21Cip1/WAF1 by accelerating its ubiquitination, leading to the suppression of melanoma cell proliferation and metastasis []. Additionally, LH has been shown to promote the transcription of SIRT1 and SIRT6, genes involved in longevity and DNA repair, leading to enhanced DNA double-strand break repair and genome stabilization [].

Q2: How does Lycorine hydrochloride influence cellular processes like apoptosis and autophagy?

A: Research indicates that LH induces apoptosis in cancer cells through multiple pathways. In human colorectal cancer cells (HCT116), LH induced apoptosis via the mitochondrial pathway by increasing Bax and Caspase-3 protein expression while decreasing Bcl-2 expression []. Simultaneously, LH was found to induce autophagy in these cells through the AMPK/mTOR pathway by upregulating Beclin-1 and the LC3B-II/LC3B-I ratio. Interestingly, inhibiting autophagy potentiated LH-induced apoptosis []. These findings suggest a complex interplay between apoptosis and autophagy in LH-mediated cytotoxicity.

Q3: What are the effects of Lycorine hydrochloride on angiogenesis and vasculogenic mimicry in tumors?

A: LH has demonstrated significant anti-angiogenic and anti-vasculogenic properties. Studies using the metastatic melanoma cell line C8161 revealed that LH effectively suppressed the formation of capillary-like tubes in vitro and tumor blood vessels in vivo []. Mechanistically, LH was found to hinder the expression of VE-cadherin, a crucial protein for angiogenesis and vasculogenic mimicry, by reducing its gene promoter activity [].

Q4: What is the molecular formula and weight of Lycorine hydrochloride?

A4: The molecular formula of Lycorine hydrochloride is C16H17NO4 • HCl, and its molecular weight is 323.77 g/mol.

Q5: Is there information available regarding the spectroscopic data or material compatibility of Lycorine hydrochloride?

A5: While the provided research articles primarily focus on the biological activities of Lycorine hydrochloride, they do not provide detailed spectroscopic data or information regarding its material compatibility. Further investigation is necessary to explore these aspects.

Q6: What is known about the thermal stability of Lycorine hydrochloride?

A: Research utilizing thermogravimetry and differential thermogravimetry techniques revealed that Lycorine hydrochloride undergoes thermal decomposition in a nitrogen atmosphere []. The decomposition process involved the loss of water, hydrogen chloride, carbon dioxide, ammonia, and methane molecules at specific temperature ranges []. Notably, the shelf life of lycorine at room temperature was estimated to be approximately 3 years based on the kinetic parameters of its thermal decomposition [].

Q7: How does the structure of Lycorine hydrochloride relate to its activity? Are there any known structure-activity relationship studies?

A7: While the provided research does not delve deeply into structure-activity relationship (SAR) studies, it does highlight the importance of specific structural features for LH activity. For instance, the presence of a hydrochloride salt is crucial for its solubility and bioavailability. Further research exploring modifications to the core structure of lycorine and their impact on activity, potency, and selectivity would be valuable.

Q8: Is there information available on the safety regulations and pharmacokinetic properties of Lycorine hydrochloride?

A8: While the provided research articles touch upon the low toxicity of LH in vitro, comprehensive data on SHE (Safety, Health, and Environment) regulations, as well as detailed pharmacokinetic and pharmacodynamic profiles, are limited. Further investigation is needed to establish a complete safety profile and understand the absorption, distribution, metabolism, and excretion of LH in vivo.

Q9: What in vitro and in vivo models have been used to evaluate the efficacy of Lycorine hydrochloride?

A: A variety of in vitro and in vivo models have been employed to assess the efficacy of LH. In vitro studies utilized human cancer cell lines, including colorectal cancer (HCT116) [], melanoma (A375 and MV3) [], and oral squamous cell carcinoma (HSC-3) [] cells. These studies employed techniques such as MTT assays, colony formation assays, flow cytometry, and Western blotting to evaluate LH's impact on cell viability, proliferation, apoptosis, and key signaling pathways. In vivo studies utilized mouse models, including a xenograft model of renal cell carcinoma [] and a melanoma model []. These models allowed for the assessment of LH's effects on tumor growth, metastasis, and immune responses.

Q10: Is there evidence of resistance development to Lycorine hydrochloride?

A10: The provided research does not offer information regarding resistance mechanisms to LH. Further investigation is needed to determine if resistance develops with prolonged LH exposure and to explore potential cross-resistance with other compounds.

Q11: What is known about the toxicity and safety profile of Lycorine hydrochloride?

A: Although several studies mention the low toxicity of LH in vitro [, , ], and one study reported an LD50 of 26.42 gm crude drug/kg for oral administration in mice [], comprehensive toxicology data are limited. Further investigation is crucial to fully elucidate the safety profile of LH, including potential long-term effects.

Q12: Have any drug delivery strategies been explored to improve the targeting and delivery of Lycorine hydrochloride?

A: One promising drug delivery strategy explored for LH involves the use of magnetic propelled hydrogel microrobots []. These microrobots were successfully loaded with LH and demonstrated the ability to deliver the drug to colorectal cancer cells in a targeted manner []. This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing LH's therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.